3-(2-chlorophenyl)-5-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-14-19(20(24-27-14)16-6-2-3-7-17(16)22)21(26)23-12-18(15-8-11-28-13-15)25-9-4-5-10-25/h2-3,6-8,11,13,18H,4-5,9-10,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSUYAGTJQEORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CSC=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of Isoxazole Derivatives
Isoxazole compounds are five-membered heterocyclic compounds containing both nitrogen and oxygen. They have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties.
Structure-Activity Relationship (SAR)
The biological activity of isoxazole derivatives often depends on their structural features, including:
- Substituents : The presence of electron-withdrawing or electron-donating groups can significantly influence the compound's reactivity and interaction with biological targets.
- Positioning of Functional Groups : The spatial arrangement of functional groups affects binding affinity to receptors or enzymes.
Biological Activities
1. Anti-inflammatory Activity
Many isoxazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds structurally similar to traditional NSAIDs (non-steroidal anti-inflammatory drugs) show promise in reducing inflammation by blocking COX-1 and COX-2 pathways.
2. Antimicrobial Properties
Isoxazole derivatives have been studied for their potential as antimicrobial agents against various pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
3. Antitumor Activity
Some isoxazole compounds have demonstrated cytotoxic effects against cancer cell lines. These compounds may induce apoptosis or inhibit cell proliferation through various mechanisms, including interference with DNA synthesis or repair.
Case Studies
While specific case studies on the compound are not available, research on similar isoxazole derivatives provides insight into potential biological activities:
- Study on Isoxazole Derivatives as COX Inhibitors : A study reported that certain isoxazole derivatives exhibited selective inhibition of COX-2 with IC50 values significantly lower than traditional NSAIDs like Celecoxib, indicating their potential as safer alternatives for treating inflammatory conditions.
- Antimicrobial Evaluation : Research has shown that isoxazole-based compounds displayed effective antibacterial activity against resistant strains of bacteria, highlighting their role in combating antibiotic resistance.
Data Table: Biological Activities of Isoxazole Derivatives
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure characterized by:
- Isoxazole ring : A five-membered heterocyclic compound containing one nitrogen and one oxygen atom.
- Chlorophenyl group : Enhances lipophilicity and biological activity.
- Pyrrolidine moiety : Known for its role in enhancing receptor binding affinity.
- Thiophene substitution : Often contributes to the compound's pharmacological properties.
Anti-inflammatory Activity
Research indicates that isoxazole derivatives, including this compound, exhibit significant anti-inflammatory properties. Studies have demonstrated that compounds with similar structures can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammatory processes. For instance, compounds with chloro or bromo substitutions on the phenyl ring have shown enhanced anti-inflammatory activity through selective COX-2 inhibition .
Anticancer Potential
Isoxazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Compounds structurally related to 3-(2-chlorophenyl)-5-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)isoxazole-4-carboxamide have demonstrated potent activity against human leukemia and solid tumors, with some exhibiting IC50 values in the low micromolar range . The mechanism often involves disruption of tubulin polymerization, akin to established antitumor agents like combretastatin A-4 .
Antimicrobial Activity
The antimicrobial efficacy of isoxazole derivatives has been extensively studied. Compounds similar to this one have shown activity against a range of bacteria, including E. coli and S. aureus. The presence of halogen substituents has been linked to increased antimicrobial potency, likely due to enhanced membrane permeability .
Case Study: COX Inhibition
A study focused on the synthesis and evaluation of various isoxazole derivatives for their COX inhibitory activity revealed that certain structural modifications could significantly enhance potency. The compound under discussion was found to exhibit an IC50 value comparable to leading COX inhibitors, making it a candidate for further investigation as a therapeutic agent for inflammatory diseases .
Case Study: Anticancer Screening
In vitro studies involving this class of compounds have highlighted their potential as anticancer agents. For example, derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in leukemia cells .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Isoxazole Carboxamides
Compound 6g : 3-(2-Chlorophenyl)-5-methyl-N-(1-methyl-4-(2-(thiophen-2-ylmethylene)hydrazine carbonyl)-1H-pyrazol-5-yl)isoxazole-4-carboxamide
- Key Differences :
- Replaces the pyrrolidinyl-thiophen-ethyl group with a pyrazole-hydrazine-thiophene moiety .
- Molecular formula: C₁₉H₁₉ClN₆O₃; Molecular weight: 414.45 g/mol.
- Antiviral activity is noted for this class, suggesting the isoxazole core is critical for target engagement .
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
- Key Differences :
- Substitutes the pyrrolidinyl-thiophen-ethyl group with a thiazolyl substituent .
- Estimated molecular formula: C₈H₇N₃O₂S; Molecular weight: ~209.07 g/mol.
- Implications :
n-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide
- Key Differences :
- Features a cyclopropyl group instead of pyrrolidinyl and a thiophen-2-yl substituent (vs. thiophen-3-yl).
- Molecular formula: C₁₁H₁₁N₂O₂S; Molecular weight: 235.07 g/mol.
- Thiophen-2-yl vs. 3-yl substitution alters spatial orientation, affecting target binding .
Compounds with Pyrrolidinyl Ethyl Side Chains
SzR-105 : N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride
- Key Differences: Replaces the isoxazole core with a 4-hydroxyquinoline scaffold. Molecular formula: C₁₆H₂₀ClN₃O₂; Molecular weight: 321.80 g/mol.
- Implications: The quinoline moiety introduces fluorescence and metal-chelating properties, useful in imaging or enzyme inhibition . Shared pyrrolidinyl ethyl group suggests similar pharmacokinetic profiles for cellular uptake .
Thiophene-Containing Analogues
Compound 5b : 2-Methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole
- Key Differences :
- Contains a nitroimidazole core with a thiophen-3-yl ethoxy chain .
- Implications :
Data Table: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Research Findings and Implications
- Isoxazole Core : Critical for hydrogen bonding and metabolic stability across all analogues .
- Pyrrolidinyl Ethyl Group : Enhances solubility and target interaction in both the target compound and SzR-105 .
- Thiophene Position : Thiophen-3-yl (target) vs. 2-yl (n-cyclopropyl analogue) affects spatial orientation and binding affinity .
- Biological Activity : Hydrazine (Compound 6g) and nitro (Compound 5b) groups correlate with antiviral and antibacterial effects, respectively .
Q & A
Q. What are the key considerations for optimizing the synthetic route of this compound?
The synthesis involves multi-step reactions, including cyclization and coupling steps. Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in pyrrolidine-thiophene coupling .
- Catalyst efficiency : Oxone® or similar oxidizing agents improve isoxazole ring formation yield .
- Purification : Automated flash chromatography (silica gel) ensures high purity, as demonstrated in analogous isoxazole-carboxamide syntheses .
- Reaction monitoring : Use TLC or HPLC to track intermediates and minimize side products.
Q. How can structural characterization be rigorously validated?
Combine spectroscopic and crystallographic methods:
Q. What in vitro assays are suitable for initial bioactivity screening?
Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Use fluorescence polarization for ATP-binding domains, given the isoxazole core’s affinity for hydrophobic pockets .
- GPCR binding : Radioligand displacement assays (e.g., for dopamine receptors) due to the pyrrolidine moiety’s prevalence in CNS-targeting compounds .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Design analogs with controlled modifications:
- Pyrrolidine substitution : Replace with piperidine or azetidine to assess steric effects on receptor binding .
- Thiophene vs. furan : Compare electronic profiles using Hammett constants to correlate with bioactivity .
- Isoxazole ring : Introduce electron-withdrawing groups (e.g., nitro) to test metabolic stability .
- Data analysis : Use multivariate regression to quantify contributions of substituents to potency .
Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?
Address discrepancies via:
- Conformational sampling : Perform molecular dynamics simulations (>100 ns) to identify flexible regions missed in static docking .
- Solvent effects : Include explicit water molecules in docking models to improve affinity predictions .
- Orthogonal assays : Validate false negatives/positives using SPR or ITC for binding kinetics .
Q. How can metabolic stability be improved without compromising target affinity?
Apply medicinal chemistry principles:
- Block metabolic hotspots : Fluorinate the chlorophenyl ring to reduce CYP450 oxidation .
- Prodrug design : Mask the carboxamide as an ester to enhance oral bioavailability, as seen in pyrazole-thiophene analogs .
- In vitro assays : Use liver microsomes to quantify metabolic half-life and guide iterative optimization .
Methodological Considerations
Q. What experimental designs minimize variability in biological replicate studies?
Implement:
- DoE (Design of Experiments) : Optimize cell viability assay conditions (e.g., seeding density, serum concentration) using factorial designs .
- Blinded scoring : Assign independent researchers to quantify microscopy or blot data .
- Statistical rigor : Use ANOVA with post-hoc correction for multi-group comparisons .
Q. How can synthetic byproducts be identified and mitigated?
Leverage analytical workflows:
- LC-MS/MS : Detect trace impurities (e.g., dechlorinated byproducts) with MRM transitions .
- Process optimization : Adjust stoichiometry of thiophene-pyrrolidine coupling to favor mono-substitution over di-substitution .
- Green chemistry : Replace toxic reagents (e.g., thionyl chloride) with enzymatic or catalytic alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
